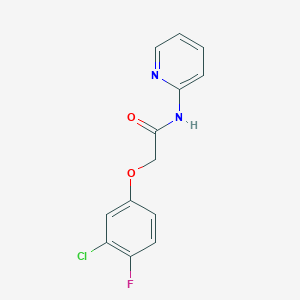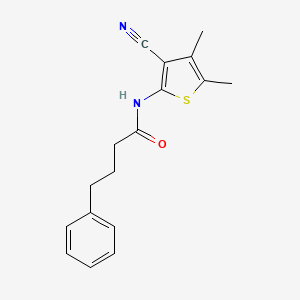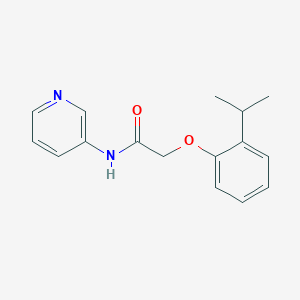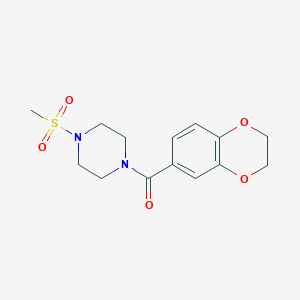
2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide
Descripción general
Descripción
2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide, also known as DMCC, is a chemical compound that has been used extensively in scientific research. DMCC is a cyclopropane carboxamide derivative that has been shown to have potential applications in the field of medicine, particularly in the treatment of various diseases.
Mecanismo De Acción
2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that plays a key role in the production of inflammatory mediators, while PDE-4 is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting the activity of these enzymes, 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide can reduce inflammation and tumor growth.
Biochemical and Physiological Effects
2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively characterized in terms of its chemical and biological properties. However, 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide also has some limitations. It is relatively insoluble in water, which can make it difficult to administer in certain experimental settings. In addition, 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to have some toxicity in animal models, which may limit its use in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide. One area of interest is the development of novel 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide derivatives with improved solubility and reduced toxicity. Another area of interest is the investigation of the potential use of 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, further research is needed to fully elucidate the mechanism of action of 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide and its potential clinical applications.
Aplicaciones Científicas De Investigación
2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2,2-dichloro-1-methyl-N-(3-methyl-2-pyridinyl)cyclopropanecarboxamide has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2,2-dichloro-1-methyl-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-7-4-3-5-14-8(7)15-9(16)10(2)6-11(10,12)13/h3-5H,6H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASQRJUAISYDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2(CC2(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-1-methyl-N-(3-methylpyridin-2-yl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(2-cyclohexylethyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4181059.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-N-(2-ethoxyphenyl)-3-thiophenecarboxamide](/img/structure/B4181063.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-(2-thienyl)acetamide](/img/structure/B4181072.png)
![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4181078.png)
![N-[3-(aminocarbonyl)-2-thienyl]nicotinamide](/img/structure/B4181084.png)



![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181130.png)

